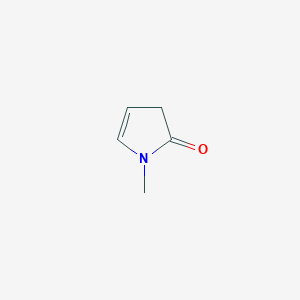

1,3-Dihydro-1-methyl-2h-pyrrol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3H-pyrrol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIETUFSZPCIVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dihydro 1 Methyl 2h Pyrrol 2 One and Its Structural Analogs

Direct Cyclization Strategies and Optimized Conditions

Direct cyclization represents a common and straightforward approach to the synthesis of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. These methods typically involve the formation of the five-membered lactam ring from a linear precursor.

Cyclization of N-methyl-3-aminopropanoic acid Pathways

The intramolecular cyclization of N-methyl-3-aminopropanoic acid is a viable route to 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. This reaction is typically promoted by dehydrating agents or by heating to high temperatures to facilitate the elimination of water and subsequent ring closure. The efficiency of this process is highly dependent on the reaction conditions, including the choice of catalyst and temperature.

Reduction-Based Synthesis Routes

Reduction-based methods offer an alternative pathway to 1,3-Dihydro-1-methyl-2H-pyrrol-2-one, starting from readily available cyclic imides. These routes are valued for their potential for high selectivity and yield.

Reduction of N-methylsuccinimide Using Specific Reducing Agents

N-methylsuccinimide can be selectively reduced to 1,3-Dihydro-1-methyl-2H-pyrrol-2-one using various reducing agents. The choice of reducing agent is crucial to avoid over-reduction to the corresponding amine, N-methylpyrrolidine. Common reducing agents include metal hydrides. For instance, the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent can achieve this transformation. The reactivity of NaBH₄ can be enhanced when used in N-methyl-2-pyrrolidone (NMP) as a solvent, providing a safe alternative for hydride displacement reactions. nih.gov

Table 1: Reduction of N-methylsuccinimide with Various Reducing Agents

| Reducing Agent | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Borohydride | N-methylpyrrolidone | Ambient | — | — | nih.gov |

| Lithium Aluminum Hydride | Ether | Reflux | 15 h | — |

Note: Specific yield data for the reduction of N-methylsuccinimide to 1,3-Dihydro-1-methyl-2H-pyrrol-2-one using these reagents under specific conditions was not available in the searched literature.

Catalytic Hydrogenation Methods for Industrial Scale

For industrial-scale production, catalytic hydrogenation of N-methylsuccinimide is a preferred method due to its efficiency and cost-effectiveness. This process typically involves the use of heterogeneous catalysts under hydrogen pressure. A variety of catalysts have been explored for this transformation, with the choice of catalyst and reaction conditions significantly impacting the yield and selectivity. For example, a catalyst system of Rh/ZrO₂/C has been utilized for the hydrogenation of aqueous N-methylsuccinimide at 200°C and 1900 psi of H₂ for about 8 hours. numberanalytics.com Alternative industrial routes include the partial hydrogenation of N-methylsuccinimide. slideshare.net

Table 2: Catalytic Hydrogenation of N-methylsuccinimide

| Catalyst | Support | Pressure (psi) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Rhodium (Rh) | ZrO₂/C | 1900 | 200 | 8 | High | numberanalytics.com |

| Palladium (Pd) | Carbon | — | — | — | — | |

| Ruthenium (Ru) | Zeolite | 100 bar | 160 | — | ≥95 | nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecular scaffolds, including pyrrolidinone derivatives.

Three-Component Condensation Approaches

The synthesis of substituted pyrrolidinones can be achieved through various three-component condensation reactions. These reactions are highly valued for their ability to rapidly generate molecular diversity. One notable example is the reaction of an amine, an ester, and an α,β-unsaturated compound. For instance, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared via a three-component reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate. beilstein-journals.org The reaction is believed to proceed through the formation of an imine intermediate, followed by a nucleophilic attack from the enol of the β-ketoester and subsequent cyclization. beilstein-journals.org

Another versatile MCR is the Ugi reaction, which involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. While the classic Ugi reaction produces a bis-amide, variations can lead to the formation of heterocyclic structures, including pyrrolidinones. For example, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been developed for the diastereoselective synthesis of pyrrolopiperazine-2,6-diones. wikipedia.org

Table 3: Example of a Three-Component Reaction for a Pyrrolidinone Analog

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Yield (%) | Reference |

| Aromatic Aldehyde | Aniline | Ethyl 2,4-dioxovalerate | Acidic media | Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one | — | beilstein-journals.org |

| Glycine methyl ester hydrochloride | 3-Bromopropionic acid | Phenylglyoxal hydrate (B1144303) & Cyclohexyl isocyanide | Methanol | Ugi Adduct (precursor to pyrrolidinone) | 78 | wikipedia.org |

Copper-Catalyzed MCRs for Pyrrolone Synthesis

Copper-catalyzed multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of heterocyclic compounds, including the pyrrolone core. researchgate.net These reactions are valued for their ability to construct complex molecules from simple, readily available starting materials in a single step, aligning with the principles of green and sustainable chemistry. beilstein-journals.orgbeilstein-archives.org

A highly effective copper-catalyzed MCR has been developed for the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.net This process involves the reaction of (Z)-3-iodoacrylic acids, terminal alkynes, and primary amines. researchgate.net The use of copper(I) as a catalyst facilitates the smooth formation of these important five-membered heterocycles in good yields. researchgate.net These γ-hydroxybutyrolactams are not only significant scaffolds on their own but also serve as versatile precursors for creating more complex, polycyclic indole/lactam derivatives through subsequent reactions. researchgate.net

The versatility of copper catalysis is further demonstrated in tandem three-component reactions that produce multisubstituted pyrroles. One such method involves a cascade of nucleophilic addition, cyclization, and aromatization using aromatic alkenes or alkynes, trimethylsilyl (B98337) cyanide (TMSCN), and N,N-disubstituted formamides. organic-chemistry.org This approach provides rapid and versatile access to polysubstituted pyrroles with high regioselectivity. organic-chemistry.org

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| (Z)-3-iodoacrylic acids, terminal alkynes, primary amines | Copper(I) | 5-hydroxy-1H-pyrrol-2(5H)-ones | Efficient access to γ-hydroxybutyrolactams; versatile building blocks. | researchgate.net |

| Aromatic alkenes/alkynes, TMSCN, N,N-disubstituted formamides | Cu(OTf)₂ / DDQ | Multisubstituted pyrroles | Tandem nucleophilic addition/cyclization/aromatization cascade. High regioselectivity. | organic-chemistry.org |

| 2-methylindole, aromatic aldehydes, cyclic dienophiles | CuSO₄ | Spirotetrahydrocarbazoles | In situ generation of dienes and dienophiles; high diastereoselectivity. | beilstein-journals.orgbeilstein-archives.org |

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) is a widely utilized and powerful variation of olefin metathesis for synthesizing unsaturated rings, including nitrogen-containing heterocycles. wikipedia.org The reaction involves the intramolecular cyclization of a diene, forming a cycloalkene and the volatile byproduct ethylene, which drives the reaction to completion. wikipedia.org RCM is particularly effective for creating 5- to 7-membered rings and has been successfully applied to the synthesis of pyrrolone precursors like pyrrolines. wikipedia.orgorganic-chemistry.org

A key application of RCM in this context is the cyclization of diallylated amines. organic-chemistry.org This process, typically catalyzed by ruthenium-based complexes, yields pyrrolines in excellent yields, which can then be selectively aromatized to the corresponding pyrroles using an oxidant like ferric chloride. organic-chemistry.org This two-step sequence provides a general route to 2-substituted pyrroles with water and ethene as the only byproducts. organic-chemistry.org The functional group tolerance of modern RCM catalysts allows for the synthesis of structurally complex molecules containing a wide array of functionalities such as amides, ethers, and alcohols. wikipedia.org

Application of Grubbs Catalysts in Pyrrolone Synthesis

The development of well-defined ruthenium carbene complexes, known as Grubbs catalysts, has been pivotal to the widespread adoption of RCM in organic synthesis. wikipedia.org These catalysts are prized for their high activity, functional group tolerance, and compatibility with various solvents. wikipedia.org Several generations of Grubbs catalysts have been developed, each with distinct characteristics. wikipedia.org

The second-generation Grubbs catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, demonstrates higher activity and is often used for challenging RCM reactions. organic-chemistry.orgutc.edu For instance, it has been successfully used in the RCM of diallylated amino acid derivatives to form cyclic compounds. utc.edu The choice of catalyst generation can significantly impact reaction outcomes. In some enyne metathesis reactions, the first-generation Grubbs catalyst provided superior results compared to the more stable second-generation catalysts, particularly when side reactions needed to be suppressed. beilstein-journals.org The catalyst's activity can be modulated by temperature; for example, higher ring-closing activity is often observed at elevated temperatures. utc.edu

| Catalyst Generation | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| First-Generation | Prochiral oxaenediynes | Dihydro-2H-pyrans | Gave superior results in the presence of ethene by suppressing side reactions. | beilstein-journals.org |

| Second-Generation | Diallylated amines | Pyrrolines | Efficiently catalyzes RCM to form the five-membered ring precursor to pyrroles. | organic-chemistry.org |

| Second-Generation | Diallylated L-valine derivative | Cyclic valine derivative | Demonstrates high catalytic activity at low loadings (0.05 mol%). | utc.edu |

| Second-Generation | Allylic alcohols and acrylates | γ-Keto-α,β-unsaturated esters | Used in cross-metathesis to generate key intermediates for pyrrole synthesis. | acs.org |

Cascade and Tandem Reaction Sequences for Complex Pyrrolone Derivatives

Cascade reactions, also known as tandem or domino reactions, are chemical processes where multiple consecutive reactions occur in a single operation without the need to isolate intermediates. wikipedia.org This approach is highly efficient, offering high atom economy and reducing time, labor, and waste. wikipedia.org Such sequences are invaluable for rapidly building molecular complexity from simple starting materials. wikipedia.org

An example of a tandem sequence for synthesizing pyrrole derivatives is the copper-catalyzed three-component reaction of aromatic alkenes, TMSCN, and N,N-disubstituted formamides. organic-chemistry.org This process involves a cascade of nucleophilic addition, cyclization, and subsequent aromatization to furnish highly substituted pyrroles. organic-chemistry.org Another powerful example is the organocatalytic asymmetric multicomponent cascade used to synthesize chiral spiro[pyrrolidin-3,2′-oxindoles]. rsc.org This reaction constructs three C-C bonds and four contiguous stereocenters in a single step, highlighting the power of cascade strategies in generating complex, biologically relevant scaffolds derived from the pyrrolidone core. rsc.org

Derivatization Strategies and Substituent Effects on Synthesis Outcomes

The outcome of pyrrolone synthesis is highly dependent on the substituents of the starting materials and the reaction conditions. Derivatization strategies can be employed either by varying the initial components or by modifying the synthesized pyrrolone core.

The choice of substituents on the starting materials can significantly influence reaction yields and selectivity. In the copper-catalyzed synthesis of multisubstituted pyrroles, the position of substituents on the starting vinylbenzenes affects the yield. organic-chemistry.org Similarly, in certain RCM reactions, increasing the steric hindrance of substituents on the starting material has been shown to improve reaction yields. beilstein-journals.org

Reaction conditions also play a critical role. In the RCM synthesis of cyclic peptides, for instance, temperature has a significant effect on the product distribution. nih.gov At 60 °C, the formation of undesired desallyl side products was high, whereas lowering the temperature to 40 °C favored the desired RCM product. nih.gov

Once the pyrrolone core is formed, it can be further functionalized. For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones containing an acyl group at the 4-position can undergo subsequent nucleophilic addition reactions at that position. beilstein-journals.org In another example, 2,3-dihydropyrrol-3(1H)-ones can be reacted with reagents like ethyl bromoacetate (B1195939) or chloroacetonitrile (B46850) to yield more complex dipyrrinonol structures. researchgate.net

| Reaction Type | Variable | Effect | Example | Reference |

|---|---|---|---|---|

| Copper-Catalyzed MCR | Substituent position on vinylbenzene | Influences reaction yield. | Synthesis of multisubstituted pyrroles. | organic-chemistry.org |

| Ring-Closing Enyne Metathesis | Steric hindrance of substituents | Increased steric bulk led to improved yields. | RCM of oxaenediynes. | beilstein-journals.org |

| Peptide RCM | Reaction Temperature | Lower temperature (40 °C vs. 60 °C) suppressed side products and increased yield of desired cyclic peptide. | RCM involving Tyrosine(O-allyl). | nih.gov |

| Post-synthesis Derivatization | Functional group on pyrrolone core | An acyl group at the C4-position enables further nucleophilic additions. | Functionalization of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. | beilstein-journals.org |

Chemical Reactivity and Mechanistic Pathways of 1,3 Dihydro 1 Methyl 2h Pyrrol 2 One

Oxidation Reactions and Product Characterization

The oxidation of substituted 1,5-dihydro-2H-pyrrol-2-one derivatives has been explored as a route to synthesize more complex heterocyclic systems. For instance, the I2/DMSO oxidation of 3-hydroxy-4-[(2E)-3-arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-ones leads to the formation of various 2-aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones. bioorganica.com.ua This oxidative cyclization process is compatible with a range of substituents on the aryl moiety, providing a reliable synthetic pathway to these fused heterocyclic compounds under mild conditions. bioorganica.com.ua The resulting products can typically be isolated and purified by simple crystallization. bioorganica.com.ua

In other studies, the oxidation of dihydropyrrole intermediates, generated in situ from the reaction of chalcones and glycine esters, can be achieved using stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or catalytic copper(II) with air to yield pyrrole-2-carboxylates. acs.org Air-oxidation is also noted in some unstable reduced pyrrolone derivatives, which can regenerate the parent dioxopyrroline. clockss.org

Table 1: Examples of Oxidation Reactions of Pyrrol-2-one Derivatives

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-1-methyl-4-[(2E)-3-phenylprop-2-enoyl]-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one | I2/DMSO | 6-Methyl-2-phenyl-5-(pyridin-3-yl)-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione | Not specified | bioorganica.com.ua |

| 5-(4-Chlorophenyl)-3-hydroxy-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-1-methyl-1,5-dihydro-2H-pyrrol-2-one | I2/DMSO | 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-6-methyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione | 55% | bioorganica.com.ua |

Reduction Reactions and Subsequent Transformations

The reduction of pyrrolone derivatives can be achieved using various reducing agents. N-methyl-2-pyrrolidinone, a saturated analogue, can be reduced to 1-methyl-pyrrolidine using borohydride (B1222165). For unsaturated pyrrolones, such as 4-substituted-1H-pyrrole-2,3-diones (dioxopyrrolines), reduction with sodium hydrosulfite selectively reduces the dioxopyrroline ring in a 1,4-manner. clockss.org This reaction yields 1,5-dihydro-3-hydroxy-2H-pyrrol-2-one derivatives, regardless of the substituents at the 1, 4, and 5 positions. clockss.org

These reduced products can be unstable and prone to air oxidation. clockss.org Consequently, they are often derivatized in subsequent steps. For example, the unstable 3-hydroxy intermediate can be methylated with diazomethane to form a stable 1,5-dihydro-3-methoxy-2H-pyrrol-2-one. clockss.org These methoxy derivatives can be further transformed into 2,3-dialkoxy-1H-pyrroles by treatment with reagents like triethyloxonium tetrafluoroborate (Meerwein reagent), which involves an O-ethylation of the lactam carbonyl followed by a proposed 1,5-hydride shift or deprotonation. clockss.org

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions on the pyrrolone ring system are crucial for its functionalization. While the parent compound 1,3-Dihydro-1-methyl-2H-pyrrol-2-one lacks ideal leaving groups for classical nucleophilic aromatic substitution (SNAr), related heterocyclic systems demonstrate the principles of such reactions. For instance, studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one show that the halogen atoms can be displaced by nucleophiles like phenoxides or mercaptopyrimidine anions. clockss.org

In other systems, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, kinetic studies of nucleophilic substitution with various cyclic secondary amines (piperidine, morpholine, etc.) have been conducted. researchgate.net These studies demonstrate that the reactions proceed via an SNAr mechanism, with the rate being highly dependent on the nature of the nucleophile and the solvent. researchgate.net For polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, functionalization with amines as nucleophiles can occur at the 3-position. nih.gov

Electrophilic Aromatic Substitution Analogues on Pyrrole (B145914) Moieties

To understand the reactivity of the pyrrole core, it is informative to examine the electrophilic substitution reactions of its aromatic analogue, N-methylpyrrole. Unlike benzene, pyrroles are highly reactive towards electrophiles. The substitution occurs preferentially at the C2 or C5 position, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance. study.com

Common electrophilic aromatic substitution reactions on N-methylpyrrole include:

Halogenation: Reaction with bromine readily yields 2-bromo-1-methyl-1H-pyrrole. study.com

Friedel-Crafts Alkylation: Interaction with methyl chloride in the presence of a Lewis acid like aluminum chloride results in the formation of 1,2-dimethyl-1H-pyrrole. study.com

Friedel-Crafts Acylation: Reaction with acetyl chloride and aluminum chloride produces 1-(1-methyl-1H-pyrrol-2-yl)ethanone. The attacking electrophile is the acylium ion. study.com

An interesting variation is the reaction of 1-methylpyrrole with N-chloroacetanilide, which leads to the incorporation of an acetanilide moiety into the pyrrole ring through an addition-elimination mechanism, also known as σ-substitution.

Table 2: Electrophilic Substitution Reactions on N-methyl-pyrrole

| Reaction Type | Electrophile/Reagents | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| Bromination | Br2 | 2-bromo-1-methyl-1H-pyrrole | C2 | study.com |

| Friedel-Crafts Alkylation | CH3Cl / AlCl3 | 1,2-dimethyl-1H-pyrrole | C2 | study.com |

| Friedel-Crafts Acylation | CH3COCl / AlCl3 | 1-(1-methyl-1H-pyrrol-2-yl)ethanone | C2 | study.com |

Rearrangement Reactions and Tautomerism Studies

The 1,3-Dihydro-2H-pyrrol-2-one ring system can exist in different tautomeric forms. researchgate.net The most significant is the lactam-lactim tautomerism, where the amide group (lactam) can tautomerize to a hydroxy imine form (lactim). For the parent compound, 2-pyrrolidone, quantum chemistry calculations have established that the lactam form is the most thermodynamically stable tautomer in both the gaseous phase and aqueous solution. researchgate.net

However, the aqueous medium stabilizes the lactim tautomer (pyrroline-2-ol) to a greater extent than the lactam, which can be a prerequisite for its participation in reactions like complexation with metal ions. researchgate.net For certain substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, the broadening of peaks in 13C NMR spectra in DMSO is attributed to tautomerism, indicating a dynamic equilibrium between tautomeric forms. nih.gov This is due to a slight energy difference and a large rate constant for the transformation between the two tautomers. nih.gov

Reactivity of Lactam Moiety Towards Various Reagents

The lactam moiety in 1,3-Dihydro-1-methyl-2H-pyrrol-2-one is a key functional group that dictates much of its reactivity. The γ-lactam structure is a five-membered heterocyclic ring containing a cyclic amide. nih.gov

One of the fundamental reactions of the lactam ring is hydrolysis. N-methyl-2-pyrrolidinone, a stable solvent, is resistant to hydrolysis under neutral conditions. However, treatment with strong acids or bases results in hydrolytic cleavage of the amide bond, causing the ring to open and form 4-methylaminobutyric acid. nih.gov

The carbonyl group of the lactam can also react. As mentioned in the reduction section (3.2), O-alkylation of the lactam carbonyl with powerful alkylating agents like the Meerwein reagent can occur, forming an iminium ion intermediate that can lead to further transformations. clockss.org The reactivity of the β-lactam ring in antibiotics like penicillins and cephalosporins, which involves ring-opening upon nucleophilic attack by bacterial enzymes, provides a well-studied parallel for the potential reactivity of the γ-lactam ring, although the latter is significantly less strained and therefore less reactive. aid.org.trdovepress.com

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Dihydro 1 Methyl 2h Pyrrol 2 One Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The N-methyl group would appear as a sharp singlet. The two methylene (B1212753) protons at the C3 position are adjacent to a carbonyl group and are expected to appear as a triplet. The two protons at the C4 position, being part of a double bond and adjacent to the C5 methylene group, would likely present as a multiplet. The C5 methylene protons, adjacent to the nitrogen atom and coupled to the C4 proton, would also appear as a multiplet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C2) of the lactam is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The two olefinic carbons (C4 and C5) would appear in the vinyl region of the spectrum. The methylene carbon at C3, adjacent to the carbonyl, would be found further downfield than a typical aliphatic methylene carbon. Finally, the N-methyl carbon would appear at the most upfield position.

While specific experimental data for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one is not widely published, data for the closely related parent compound, 1,3-dihydro-2H-pyrrol-2-one (which lacks the N-methyl group), shows characteristic peaks that support the expected assignments. nist.gov For instance, its ¹³C NMR spectrum confirms the presence of the carbonyl and other carbons in their expected regions. nist.gov

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one Note: These are predicted values based on structure and data from analogous compounds. Experimental values may vary.

| ¹H-NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Protons | |||

| N-CH₃ | ~2.9 | Singlet | H-6 |

| -CH₂-C=O | ~2.5 | Triplet | H-3 |

| C=CH-CH₂ | ~6.0 | Multiplet | H-4 |

| N-CH₂-C= | ~3.5 | Multiplet | H-5 |

| ¹³C-NMR | Predicted δ (ppm) | Assignment | |

| Carbons | |||

| C=O | ~175 | C-2 | |

| -CH₂-C=O | ~35 | C-3 | |

| C=C H-CH₂ | ~128 | C-4 | |

| N-C H₂-C= | ~125 | C-5 | |

| N-CH₃ | ~30 | C-6 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent feature in the IR spectrum is the strong absorption band for the tertiary amide (lactam) carbonyl group (C=O). This peak is typically observed in the region of 1670-1700 cm⁻¹. Other significant absorptions include:

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond within the ring.

C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the methylene and methyl groups, and potentially peaks just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the double bond.

C-N Stretch: An absorption in the 1400-1000 cm⁻¹ region corresponding to the carbon-nitrogen bond stretching.

Data for the saturated analog, 1-methyl-2-pyrrolidinone , shows a strong carbonyl absorption around 1680 cm⁻¹, which aligns with the expected value for the lactam in the unsaturated target compound. nist.govchemicalbook.com

Table 2: Expected Infrared Absorption Bands for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O Stretch | 1670 - 1700 | Strong |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Alkene | =C-H Stretch | 3010 - 3100 | Medium |

| Alkane/Methyl | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Amine | C-N Stretch | 1000 - 1400 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For 1,3-Dihydro-1-methyl-2H-pyrrol-2-one (C₅H₇NO), the calculated exact mass is 97.0528 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 97. The fragmentation of the molecular ion is influenced by the lactam ring and the double bond. The energetic molecular ions break into smaller, charged fragments. acgpubs.org Common fragmentation pathways for cyclic amides involve the loss of small, stable molecules or radicals. acgpubs.orgchemspider.com

Predicted fragmentation could include:

Loss of CO: A peak at m/z 69, resulting from the elimination of carbon monoxide from the lactam ring.

Loss of CH₃: A peak at m/z 82, corresponding to the loss of the N-methyl group.

Ring Cleavage: Various pathways of ring opening followed by further fragmentation can lead to a complex pattern of lower mass ions.

The mass spectrum of the saturated analog, 1-methyl-2-pyrrolidinone , shows a prominent molecular ion at m/z 99 and a base peak at m/z 44, with other significant fragments, illustrating typical cleavage patterns for such ring systems. nist.gov

Table 3: Predicted Mass Spectrometry Data for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one

| m/z Value | Predicted Fragment | Interpretation |

| 97 | [C₅H₇NO]⁺ | Molecular Ion (M⁺) |

| 82 | [C₄H₄NO]⁺ | Loss of methyl radical (M - 15) |

| 69 | [C₄H₇N]⁺ | Loss of carbon monoxide (M - 28) |

| 42 | [C₂H₄N]⁺ | Cleavage product (e.g., aziridinium (B1262131) ion) |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. This technique would allow for the visualization of the five-membered ring's planarity or puckering, the orientation of the N-methyl group, and the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Currently, there are no publicly available crystal structure reports specifically for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. However, crystallographic studies on similarly complex pyrrolinone derivatives have been conducted, revealing detailed structural arrangements and intermolecular hydrogen bonding networks that stabilize their crystal lattices. acs.org Should a suitable single crystal of the title compound be obtained, X-ray diffraction analysis would provide invaluable and unambiguous structural data.

Advanced Spectroscopic Techniques for Isomer and Conformational Analysis

Beyond basic 1D NMR, advanced spectroscopic techniques are crucial for distinguishing between isomers and analyzing the conformational dynamics of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one.

Isomer Analysis: The title compound can exist as different positional isomers, such as 1,5-Dihydro-1-methyl-2H-pyrrol-2-one. These isomers can be unequivocally distinguished using 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the spin systems and confirming the connectivity of the -CH₂-CH=CH-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the position of the carbonyl group and the N-methyl group relative to the rest of the ring structure.

Conformational Analysis: The five-membered ring of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one may not be perfectly planar. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons. By observing NOE enhancements between specific protons, the preferred conformation of the ring and the orientation of the N-methyl substituent in solution can be deduced. Computational chemistry methods are often used in conjunction with these experimental techniques to model different possible conformations and predict their relative energies, further aiding in the analysis.

Theoretical and Computational Investigations of 1,3 Dihydro 1 Methyl 2h Pyrrol 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability.

For the related compound N-methyl-2-pyrrolidone (NMP), which is the saturated analog, studies have shown it to be a polar, aprotic solvent with high chemical and thermal resistance. researchgate.net This stability is attributed to its electronic structure. Similar stability is expected for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one, with the double bond introducing some differences in reactivity.

Table 1: Calculated Electronic Properties of a Pyrrolone Derivative (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Note: These are illustrative values for a generic pyrrolone derivative and would need to be specifically calculated for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions involving 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.

For instance, in reactions such as nucleophilic attack at the carbonyl carbon or electrophilic addition to the double bond, DFT can provide a step-by-step understanding of the process. In a study on the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, DFT was used to determine two parallel reaction paths, identifying four transition states and two intermediates. researchgate.net The calculations also confirmed the rate-determining step and allowed for the calculation of kinetic parameters. researchgate.net This demonstrates how DFT can be applied to understand the reactivity of the lactam ring in 1,3-Dihydro-1-methyl-2H-pyrrol-2-one.

DFT studies can also shed light on the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, the most favorable route can be predicted, which is invaluable for designing synthetic strategies.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one is essential for understanding its three-dimensional structure and flexibility. While the five-membered ring is relatively rigid, some degree of puckering can occur. The orientation of the methyl group attached to the nitrogen atom is also a key conformational feature.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. These simulations model the movement of atoms and molecules, offering insights into conformational changes and intermolecular interactions. For the related N-methyl-2-pyrrolidone, MD simulations have been used to study its structural organization in mixtures with water, revealing details about intermolecular interactions. uniroma1.it Such simulations for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one could elucidate its behavior in different solvent environments and its interactions with other molecules.

MD simulations are also crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. By simulating the molecule in a solvated biological environment, it is possible to predict binding modes and affinities, which is a key aspect of drug design.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one, which is vital for its characterization.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These predictions are highly valuable for assigning experimental spectra and confirming the structure of the molecule. Machine learning techniques are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different molecular motions can be calculated, allowing for the prediction of the IR spectrum. This helps in identifying characteristic peaks, such as the carbonyl stretch, which is a prominent feature in lactams.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, providing information about its UV-Vis absorption spectrum. This is particularly relevant for understanding the molecule's photophysical properties.

Table 2: Predicted Spectroscopic Data for a Pyrrolone Derivative (Illustrative)

| Spectrum | Key Predicted Peak/Shift |

| ¹H NMR | δ 2.8 (CH₃), δ 3.5 (CH₂), δ 6.0-7.5 (CH=CH) |

| ¹³C NMR | δ 25 (CH₃), δ 40 (CH₂), δ 120-140 (C=C), δ 175 (C=O) |

| IR | ~1680 cm⁻¹ (C=O stretch) |

Note: These are illustrative values and would need to be specifically calculated for 1,3-Dihydro-1-methyl-2H-pyrrol-2-one.

Theoretical Insights into Reactivity and Selectivity

Theoretical calculations provide deep insights into the reactivity and selectivity of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. By analyzing the electronic structure and molecular orbitals, it is possible to predict how the molecule will behave in different chemical reactions.

The distribution of electrostatic potential on the molecular surface can identify regions that are susceptible to nucleophilic or electrophilic attack. The carbonyl oxygen, with its partial negative charge, is a likely site for interaction with electrophiles, while the carbonyl carbon is a primary target for nucleophiles. The double bond in the ring offers a site for electrophilic addition reactions.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can quantify the reactivity of different atomic sites within the molecule. These indices help in predicting the regioselectivity of reactions. For example, in a cycloaddition reaction, these theoretical tools can predict which atoms of the pyrrolone ring are most likely to form new bonds.

Computational Design of Novel Pyrrolone Derivatives

Computational methods are instrumental in the rational design of novel pyrrolone derivatives with desired properties. By starting with the basic scaffold of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one, various functional groups can be computationally added, and their effects on the molecule's electronic properties, reactivity, and potential biological activity can be assessed.

This in silico screening allows for the rapid evaluation of a large number of potential derivatives without the need for their synthesis and experimental testing. For example, if the goal is to design a derivative with enhanced biological activity, computational docking studies can be performed to predict how different derivatives will bind to a specific protein target.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a set of known pyrrolone derivatives and their measured activities. These models can then be used to predict the activity of new, unsynthesized derivatives, further guiding the design process. This computational approach significantly accelerates the discovery of new molecules with tailored functionalities.

Synthetic Utility and Research Applications of 1,3 Dihydro 1 Methyl 2h Pyrrol 2 One in Chemical Sciences

Building Block for Complex Heterocyclic Compounds

The dihydro-2H-pyrrol-2-one scaffold, including its N-methylated form, is a fundamental building block in synthetic organic chemistry, prized for its role in constructing more elaborate heterocyclic systems. researchgate.net These scaffolds are recognized as key skeletons in medicinal and pharmaceutical research due to their high bioavailability and wide-ranging synthetic applicability. researchgate.net

The reactivity of the pyrrol-2-one ring allows for various chemical transformations, making it a versatile starting point for diverse molecular architectures. For instance, these structures are pivotal in eco-friendly multicomponent reactions (MCRs), which enable the efficient assembly of structurally complex and biologically active products from simple precursors in a single step. beilstein-journals.org A notable application is the synthesis of spiro-[indoline-3,2'-pyrrole] heterocycles, a class of compounds that has garnered significant interest for its potential pharmacological activities. researchgate.net Furthermore, substituted 1,5-dihydro-2H-pyrrol-2-ones serve as precursors for 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.org The synthesis of these complex derivatives is often facilitated by a wide array of catalytic systems, including photocatalysis, electrocatalysis, and catalysis by various transition metals like palladium, copper, and nickel. researchgate.net

Table 1: Examples of Complex Heterocyclic Structures Derived from Pyrrol-2-one Scaffolds

| Resulting Heterocyclic Class | Synthetic Approach | Significance |

| Spiro-[indoline-3,2'-pyrrole] | Cycloaddition Reactions | Potential pharmacological agents. researchgate.net |

| Polysubstituted Pyrrolidine-2,3-diones | Multicomponent Reactions (MCRs) | Access to diverse chemical space for screening. beilstein-journals.org |

| Pyrroloquinazolinones | Transition metal-assisted cyclization | Core structures in biologically active molecules. |

| Fused Pyrrole (B145914) Systems | Intramolecular Cyclization | Found in various natural products and pharmaceuticals. nih.gov |

Applications in Polymer Chemistry and Material Science

While specific applications of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one in polymer science are not extensively documented, the parent pyrrole and pyrrolidone structures are of significant interest in material science. researchgate.net Pyrrole rings are constituent components of important biological pigments like phycocyanin and phycoerythrin. researchgate.net

In the broader context of polymer chemistry, related lactam structures and their derivatives are utilized as monomers for the synthesis of advanced polymers. For example, a structurally similar compound, dihydro-5-hydroxyl furan-2-one, has been converted into an acrylic monomer and polymerized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create bioacrylic polymers with controlled molecular weights. nih.gov This demonstrates the potential for lactone and lactam rings to be incorporated into polymer backbones or as pendent groups, imparting specific properties to the resulting material. The inherent functionality of the pyrrol-2-one ring makes it a candidate for creating functional polymers with potential applications in advanced materials.

Role as an Intermediate in Multi-Step Organic Synthesis

In the strategic planning of complex molecular synthesis, simple, functionalized heterocycles like 1,3-Dihydro-1-methyl-2H-pyrrol-2-one play a crucial role as key intermediates. beilstein-journals.org Multi-step synthesis involves a sequence of chemical reactions to convert readily available starting materials into a more complex target molecule, with one or more intermediate compounds being formed along the way.

The dihydro-2H-pyrrol-2-one core is described as an important building block that can be "further modified," which is the essential function of a synthetic intermediate. beilstein-journals.org For example, after the initial formation of the pyrrol-2-one ring, its structure can be elaborated through subsequent reactions. The presence of reactive sites allows for the introduction of various functional groups, such as acyl or aroyl groups, at specific positions. beilstein-journals.org These newly introduced groups can then serve as handles for further transformations, such as nucleophilic additions, enabling the stepwise construction of the final target molecule. beilstein-journals.org This programmability makes the pyrrol-2-one ring a valuable intermediate for accessing a wide range of complex nitrogen-containing compounds.

Utilization as a Solvent in Specific Chemical Processes

The primary utility of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one in the chemical sciences is as a reactant and a structural scaffold rather than as a solvent. A comprehensive review of the literature does not indicate its widespread use as a solvent in chemical processes. Its molecular structure and reactivity are more conducive to its role as a building block for chemical synthesis. In reactions where solvents are required for pyrrol-2-one derivatives, other standard organic solvents are typically employed.

Design and Synthesis of Scaffolds for Exploring Molecular Interactions

The concept of a molecular scaffold is central to modern medicinal chemistry and drug discovery, where a core structure is decorated with various functional groups to probe and optimize interactions with biological targets. The dihydro-2H-pyrrol-2-one ring is considered a key skeleton or privileged scaffold for this purpose. researchgate.netresearchgate.net Its rigid, five-membered ring structure provides a well-defined three-dimensional orientation for appended substituents, facilitating their interaction with the binding sites of macromolecules like enzymes and receptors.

The synthesis of libraries of compounds based on this scaffold allows researchers to systematically explore molecular interactions. These derivatives have been investigated for a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects, highlighting the versatility of this core structure in generating bioactive agents. researchgate.netbeilstein-journals.org

Mechanistic Studies of Interactions with Biological Macromolecules

While direct mechanistic studies on the unsubstituted 1,3-Dihydro-1-methyl-2H-pyrrol-2-one are uncommon, its derivatives are instrumental in elucidating the mechanisms of biological processes. By incorporating the pyrrolone scaffold into larger molecules, scientists can design probes to study enzyme kinetics, inhibition mechanisms, and receptor binding.

For example, derivatives of the pyrrole scaffold have been designed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory pathway. nih.gov Molecular docking studies of these synthetic inhibitors have helped to interpret their activity and predict their binding mode within the active site of the COX-2 enzyme, revealing key interactions with amino acid residues like Arg120 and Tyr355. nih.gov Similarly, pyrrolone-based compounds identified as antimalarial agents act on biological targets within the Plasmodium falciparum parasite. researchgate.netacs.org Studying how these molecules function at a molecular level provides crucial insights into the parasite's biology and can guide the development of more effective treatments.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The pyrrolone scaffold has been the subject of extensive SAR studies to optimize the potency and pharmacokinetic properties of lead compounds. nih.govacs.org

A prominent example is the development of pyrrolone-based antimalarial agents. acs.orgnih.gov After identifying an initial hit compound with potent activity against P. falciparum (EC50 ~ 9 nM), researchers initiated a systematic SAR study. acs.org Modifications were made to different parts of the molecule, including the pyrrolone core and its substituents, to address issues like metabolic instability and poor solubility. acs.orgnih.gov

Table 2: Interactive SAR Data for Pyrrolone-Based Antimalarial Agents

This interactive table summarizes key findings from SAR studies on pyrrolone derivatives. Select a molecular modification to see its effect on biological activity.

| Modification Area | Specific Change | Observed Effect on Antimalarial Activity | Reference |

| Pyrrole Ring (Ring B) | Removal of methyl groups | Lower metabolic stability. | acs.org |

| Pyrrole Ring (Ring B) | Replacement of methyl with ethyl groups | Even lower metabolic stability. | acs.org |

| Pyrrole Ring (Ring B) | Replacement of pyrrole with other heterocycles (imidazole, furan, etc.) | Much reduced antimalarial activity. | acs.org |

| Linker | Reduction of the exocyclic double bond | >10-fold decrease in activity; reduced chemical stability. | acs.org |

| Scaffold Hop | Replacement of a metabolically labile ester | Led to derivatives with improved in vitro activity. | nih.gov |

| Aromatic Ring | Replacement of a phenyl ring with piperidine | Led to derivatives with improved in vitro activity and selectivity. | nih.gov |

These SAR studies demonstrate the importance of the intact pyrrolone scaffold and specific substitution patterns for achieving desired biological effects, guiding the rational design of new and improved therapeutic candidates. nih.gov

Future Perspectives and Emerging Research Avenues in 1,3 Dihydro 1 Methyl 2h Pyrrol 2 One Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthetic routes toward pyrrolidone derivatives. Future efforts will likely focus on minimizing the environmental footprint associated with the production of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. A key area of development is the use of environmentally benign solvents. Research has already demonstrated the successful synthesis of related pyrrolidone structures in "green" solvent mixtures, such as ethanol/water, which reduces reliance on volatile and hazardous organic solvents. nih.govresearchgate.net

Another critical aspect is the adoption of atom-economical reaction designs, particularly multicomponent reactions (MCRs). researchgate.nettandfonline.com MCRs are inherently efficient as they combine multiple starting materials in a single step to form a complex product, thereby reducing waste, energy consumption, and reaction time. mdpi.com The development of novel MCRs to construct the 1,3-Dihydro-1-methyl-2H-pyrrol-2-one core from simple, readily available precursors represents a significant future direction. Furthermore, the use of bio-based starting materials, such as glutamate, is being explored for the biosynthesis of related pyrrolidones, offering a potentially cheaper and more sustainable alternative to traditional petrochemical routes. researchgate.net

Table 1: Comparison of Green Chemistry Approaches in Pyrrolidone Synthesis

| Approach | Traditional Method | Green Alternative | Key Advantages |

|---|---|---|---|

| Solvent Use | Volatile organic solvents (e.g., toluene, THF) | Water, ethanol, ionic liquids, or solvent-free conditions nih.govresearchgate.net | Reduced toxicity and environmental impact, improved safety. |

| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs) researchgate.netnih.gov | Increased efficiency, reduced waste, step and atom economy. |

| Catalysis | Stoichiometric reagents | Recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts) | Minimized waste, catalyst reusability, milder reaction conditions. |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonic cavitation researchgate.net | Faster reaction times, improved yields, energy efficiency. |

Exploration of Novel Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the future of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one chemistry will heavily rely on the discovery of novel catalytic systems. The goal is to achieve higher efficiency, greater selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope under milder reaction conditions. Research is moving beyond traditional acid or base catalysis towards more sophisticated systems.

Transition-metal catalysis, employing metals such as rhodium, palladium, and copper, is a promising area for forging new bonds and constructing the lactam ring with high precision. researchgate.netacs.org For instance, copper-catalyzed multicomponent reactions have emerged as a powerful tool for accessing diverse heterocyclic compounds. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, offers an alternative that avoids the cost and potential toxicity of heavy metals. Chiral phosphoric acids, for example, have been used in enantioselective cycloadditions to create complex pyrrole-containing structures. acs.org The development of catalysts that can be easily recovered and reused, such as heterogeneous catalysts or those immobilized on solid supports, is also a key trend, aligning with the principles of sustainable chemistry. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry is a transformative trend in chemical synthesis. nih.gov Flow chemistry offers superior control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.govvapourtec.com The integration of flow chemistry for the synthesis of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one and its derivatives can enable rapid reaction optimization and seamless scalability from laboratory research to industrial production. nih.govucd.ie

Coupled with flow chemistry, automated synthesis platforms are set to accelerate the discovery of new reactions and molecules. nih.gov High-throughput screening using robotic systems, such as the I-DOT nano-dispensing technology, allows for the rapid execution and analysis of thousands of reactions on a nanoscale. nih.govresearchgate.net This miniaturization dramatically reduces the consumption of reagents and solvents, making the exploration of vast chemical spaces more efficient and cost-effective. nih.gov Such platforms can be employed to quickly screen various catalysts, solvents, and reaction conditions for the optimal synthesis of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one.

Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. Advanced methodologies like Density Functional Theory (DFT) are increasingly used to elucidate the reaction mechanisms, transition states, and structure-reactivity relationships of molecules like 1,3-Dihydro-1-methyl-2H-pyrrol-2-one. nih.govacs.orgunich.it These computational studies provide deep insights that can guide the rational design of experiments, catalysts, and substrates.

Future research will likely see a greater synergy between computational and experimental chemistry. Predictive models can be used to screen potential reaction pathways or catalysts in silico before any laboratory work is undertaken, saving significant time and resources. beilstein-journals.org By calculating properties such as activation energies and thermodynamic stability, researchers can identify the most plausible mechanisms for known transformations and predict the outcomes of new, untested reactions. beilstein-journals.org This predictive power will accelerate the discovery of novel synthetic routes and the tailored design of pyrrolidone derivatives with specific desired properties.

Uncovering Undiscovered Reaction Pathways and Synthetic Transformations

While many methods exist for synthesizing γ-lactams, the quest for novel and more efficient reaction pathways is ongoing. wikipedia.org Future research will focus on uncovering unprecedented transformations that can build the 1,3-Dihydro-1-methyl-2H-pyrrol-2-one scaffold or use it as a building block in innovative ways. This includes the development of novel cycloaddition reactions, C-H activation strategies, and domino or tandem reactions that create molecular complexity in a single, efficient operation. acs.orgmdpi.com

For example, visible-light photoredox catalysis has emerged as a powerful method for promoting novel cycloadditions to form pyrrolidine and pyrroline rings under mild conditions. mdpi.comnih.gov Exploring such light-promoted pathways for the synthesis or functionalization of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one could open up new avenues in its chemistry. The discovery of entirely new multicomponent reactions that incorporate the core structure of this compound is another fertile ground for research, potentially leading to libraries of novel, structurally diverse molecules with applications in drug discovery and materials science. researchgate.netnih.gov

Expansion of Synthetic Utility in Advanced Chemical Research

The 1,3-Dihydro-1-methyl-2H-pyrrol-2-one moiety is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-diabetic properties. tandfonline.comtandfonline.comresearchgate.net A major future direction will be the continued expansion of its synthetic utility to create novel drug candidates and molecular probes. Its structure serves as a versatile template that can be functionalized at various positions to modulate biological activity and pharmacokinetic properties.

Beyond medicinal chemistry, the unique electronic and structural properties of the γ-lactam ring could be exploited in materials science. For instance, pyrrolidone-containing polymers are known for their unique solvent properties and biocompatibility. Future research could explore the incorporation of 1,3-Dihydro-1-methyl-2H-pyrrol-2-one into novel polymers or functional materials. Its potential use as a ligand in coordination chemistry or as a key component in the synthesis of organic electronic materials remains largely unexplored and represents an exciting frontier for advanced chemical research. mdpi.com

Q & A

Basic: How can synthesis conditions for 1,3-dihydro-1-methyl-2H-pyrrol-2-one derivatives be optimized to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction temperature, solvent polarity, and catalyst choice. For example, base-assisted cyclization (e.g., using NaOH or KOH) in ethanol at 60–80°C enhances regioselectivity and reduces side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/benzene) improves purity. Monitoring reaction progress with TLC (Rf values: 0.3–0.5 in hexane:EtOAc 3:1) ensures timely termination. Yields typically range from 46% to 63%, depending on substituent steric effects .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps accelerate cyclization |

| Solvent | Ethanol or benzene | Polar aprotic solvents reduce byproducts |

| Catalyst | NaOH/KOH (1.0–1.2 equiv) | Base concentration affects ring closure |

| Reaction Time | 3–6 hours | Longer times risk decomposition |

Basic: What analytical techniques are critical for structural characterization of 1,3-dihydro-1-methyl-2H-pyrrol-2-one derivatives?

Methodological Answer:

A multi-technique approach is essential:

- 1H/13C NMR : Assigns proton environments (e.g., δ 6.32 ppm for pyrrole protons) and carbonyl groups (δ 170–180 ppm) .

- FTIR : Confirms hydroxyl (3300–3500 cm⁻¹) and lactam carbonyl (1650–1700 cm⁻¹) stretches .

- HRMS : Validates molecular weight (e.g., m/z 386.1232 for chloro-substituted derivatives) with <5 ppm error .

- Melting Point Analysis : Assesses purity (e.g., 235–237°C for compound 29) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of 1,3-dihydro-1-methyl-2H-pyrrol-2-one derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies focus on substituent effects:

- Aryl Groups : Electron-withdrawing groups (e.g., -Cl, -F) at the 5-position enhance serotonin receptor affinity by 20–30% .

- Hydroxypropyl Substituents : Improve solubility (LogP reduction by 0.5–1.0 units) without compromising target binding .

- Methyl Groups : At the 1-position, they stabilize the lactam ring, reducing metabolic degradation in vitro .

Data Contradiction Note : Computational models may overestimate bioactivity for bulky substituents due to steric clashes not accounted for in docking simulations. Experimental validation (e.g., radioligand binding assays) is critical .

Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data for pyrrol-2-one derivatives?

Methodological Answer:

- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to account for solvation effects .

- Validate Binding Modes : Use X-ray crystallography or cryo-EM to confirm ligand-receptor interactions .

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between predicted vs. observed IC50 values .

Advanced: What in vivo and in vitro models are suitable for evaluating the pharmacokinetic properties of 1,3-dihydro-1-methyl-2H-pyrrol-2-one derivatives?

Methodological Answer:

- In Vitro :

- Caco-2 Cells : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates oral bioavailability) .

- Microsomal Stability : Measure t1/2 using liver microsomes; derivatives with t1/2 >30 mins are prioritized .

- In Vivo :

- Rodent Models : Plasma concentration-time curves (AUC0–24h) quantify exposure. Adjust dosing if Cmax exceeds toxicity thresholds .

Advanced: How do solvent polarity and reaction pH influence the regioselectivity of pyrrol-2-one functionalization?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Favor electrophilic substitution at the 4-position due to stabilization of transition states .

- Low pH (pH 3–5) : Protonate the lactam oxygen, directing nucleophilic attack to the 3-position (yield increase by 15–20%) .

- High pH (pH 10–12) : Deprotonate hydroxyl groups, enabling conjugate addition at the 5-position .

Advanced: What strategies validate the reproducibility of analytical methods for pyrrol-2-one quantification?

Methodological Answer:

- Intraday/Interday Precision : Perform triplicate HPLC analyses (C18 column, 1.0 mL/min flow rate) with RSD <2% .

- Linearity : Calibrate UV-Vis detectors (λ = 254 nm) across 0.1–100 µg/mL (R² >0.995) .

- Spike-and-Recovery : Add known quantities to biological matrices (e.g., plasma); recovery rates of 85–115% confirm accuracy .

Advanced: How can researchers assess the hydrolytic stability of 1,3-dihydro-1-methyl-2H-pyrrol-2-one derivatives under physiological conditions?

Methodological Answer:

- Buffer Solutions : Incubate derivatives in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- HPLC Monitoring : Track degradation products (e.g., open-chain amides) and calculate t1/2. Derivatives with t1/2 >8 hours are considered stable .

- Accelerated Stability Studies : Use Arrhenius equations to predict shelf life at 25°C based on data from 40–60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.